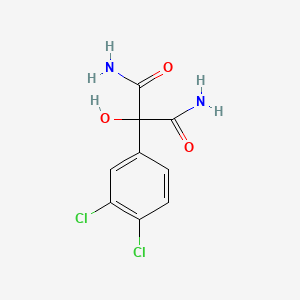
1-(furan-3-yl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-yl)-2-(methylamino)ethan-1-ol is an organic compound featuring a furan ring, a methylamino group, and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)-2-(methylamino)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of furan-3-carbaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-3-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the furan ring or the amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation Products: Furan-3-carboxaldehyde, furan-3-carboxylic acid
Reduction Products: 1-(Furan-3-yl)-2-(methylamino)ethanol derivatives
Substitution Products: Halogenated or nitrated furan derivatives
Aplicaciones Científicas De Investigación
1-(Furan-3-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(furan-3-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(Furan-2-yl)-2-(methylamino)ethan-1-ol
- 1-(Thiophen-3-yl)-2-(methylamino)ethan-1-ol
- 1-(Pyridin-3-yl)-2-(methylamino)ethan-1-ol
Uniqueness: 1-(Furan-3-yl)-2-(methylamino)ethan-1-ol is unique due to the presence of the furan ring at the 3-position, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-(furan-3-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-8-4-7(9)6-2-3-10-5-6/h2-3,5,7-9H,4H2,1H3 |
Clave InChI |
FUUQXCXLNXMCMG-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=COC=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 6-oxo-, phenylmethyl ester](/img/structure/B8722129.png)
![4-[(Undec-10-en-1-yl)oxy]phenol](/img/structure/B8722135.png)







![Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[3.1.0]hex-3-yl]methyl]-](/img/structure/B8722204.png)
